![molecular formula C13H9FN2O2S B263015 4-cyano-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B263015.png)
4-cyano-N-(3-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(3-fluorophenyl)benzenesulfonamide, also known as CFBS, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. CFBS has been synthesized and studied for its potential as a therapeutic agent, as well as its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-fluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-cyano-N-(3-fluorophenyl)benzenesulfonamide has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-cyano-N-(3-fluorophenyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, 4-cyano-N-(3-fluorophenyl)benzenesulfonamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 4-cyano-N-(3-fluorophenyl)benzenesulfonamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. It has also been shown to have potential as a therapeutic agent for cancer and inflammation. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-cyano-N-(3-fluorophenyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for studying protein kinase C and the NF-κB pathway. 4-cyano-N-(3-fluorophenyl)benzenesulfonamide may also have potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
The synthesis of 4-cyano-N-(3-fluorophenyl)benzenesulfonamide involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanogen bromide to yield the final product, 4-cyano-N-(3-fluorophenyl)benzenesulfonamide. The process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-cyano-N-(3-fluorophenyl)benzenesulfonamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, particularly in breast cancer and colon cancer cell lines. 4-cyano-N-(3-fluorophenyl)benzenesulfonamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
Product Name |
4-cyano-N-(3-fluorophenyl)benzenesulfonamide |
---|---|
Molecular Formula |
C13H9FN2O2S |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-cyano-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9FN2O2S/c14-11-2-1-3-12(8-11)16-19(17,18)13-6-4-10(9-15)5-7-13/h1-8,16H |
InChI Key |
STVGOFZEVBFLBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.